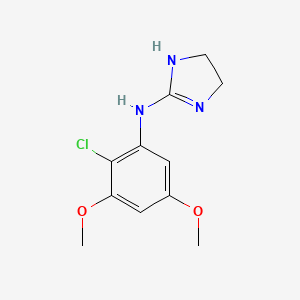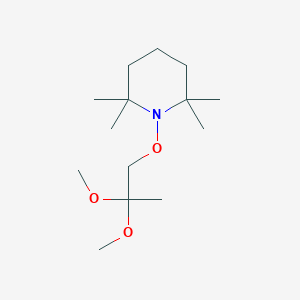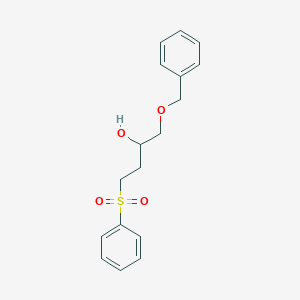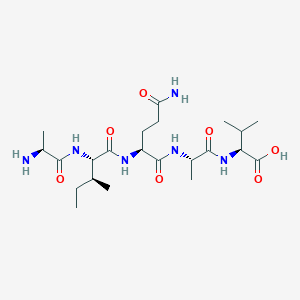![molecular formula C17H19NO4S B14220306 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate CAS No. 595555-64-9](/img/structure/B14220306.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, an amino group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate typically involves a multi-step process. One common route includes the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric and sulfuric acids.
Reduction to Amine: Conversion of the nitro group to an amine using a reducing agent such as tin and hydrochloric acid.
Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride.
Esterification: Formation of the acetate ester by reacting the amine with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin and hydrochloric acid or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate involves its interaction with biological molecules. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition. The acetate ester can undergo hydrolysis, releasing the active sulfonamide moiety, which can interact with various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonyl group attached to an amine, such as sulfanilamide.
Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety, used as antidiabetic drugs.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used as intermediates in organic synthesis.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate is unique due to its combination of a sulfonyl group, an amino group, and an acetate ester. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
595555-64-9 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]-2-phenylethyl] acetate |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-16(11-9-13)23(20,21)18-17(12-22-14(2)19)15-6-4-3-5-7-15/h3-11,17-18H,12H2,1-2H3 |
InChI Key |
RYDDWBYWWOSJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(COC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)




![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)

